molecular formula C18H17LiN6O5S2 B13843391 Cefamandole lithium

Cefamandole lithium

Cat. No.: B13843391
M. Wt: 468.5 g/mol
InChI Key: VLJXYASGGIMGRO-CFOLLTDRSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Cefamandole lithium can be synthesized from 7-aminocephalosporanic acid (7-ACA). The synthetic route involves the acylation of 7-ACA with mandelic acid derivatives under specific reaction conditions . Industrial production methods often involve the use of biocatalytic processes to enhance yield and purity . The reaction conditions typically include controlled temperature and pH to ensure optimal conversion rates.

Chemical Reactions Analysis

Cefamandole lithium undergoes various types of chemical reactions, including:

Major products formed from these reactions include various cephalosporin derivatives with altered antibacterial properties.

Mechanism of Action

Cefamandole lithium exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include various penicillin-binding proteins that are essential for maintaining the integrity of the bacterial cell wall.

Comparison with Similar Compounds

Cefamandole lithium is comparable to other second-generation cephalosporins such as cephalothin, cephaloridine, and cefazolin . this compound is unique in its higher potency against Gram-negative bacteria and its stability to narrow spectrum TEM and SHV beta-lactamases . Similar compounds include:

  • Cephalothin
  • Cephaloridine
  • Cefazolin
  • Cefotaxime
  • Cefoperazone sodium

These compounds share similar structures and mechanisms of action but differ in their spectrum of activity and stability to beta-lactamases.

Properties

Molecular Formula

C18H17LiN6O5S2

Molecular Weight

468.5 g/mol

IUPAC Name

lithium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N6O5S2.Li/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1

InChI Key

VLJXYASGGIMGRO-CFOLLTDRSA-M

Isomeric SMILES

[Li+].CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-]

Canonical SMILES

[Li+].CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-]

Origin of Product

United States

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